![molecular formula C19H11F13N2O B3041421 N-苯基-N'-[2-(1,1,2,2,3,3,4,4,5,5,6,6,6-三癸氟己基)苯基]脲 CAS No. 288161-40-0](/img/structure/B3041421.png)

N-苯基-N'-[2-(1,1,2,2,3,3,4,4,5,5,6,6,6-三癸氟己基)苯基]脲

描述

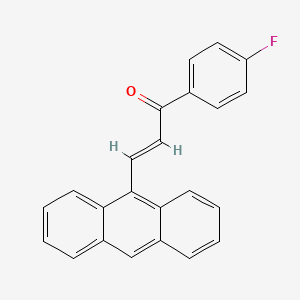

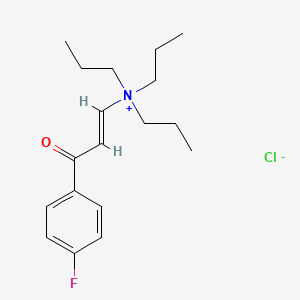

The compound is a urea derivative, with phenyl groups attached to the nitrogen atoms. One of these phenyl groups is further substituted with a long perfluorinated alkyl chain .

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of an isocyanate (derived from the corresponding amine and phosgene or a phosgene equivalent) with the appropriate amine .Molecular Structure Analysis

The molecular structure would be expected to show typical urea functionality (C=O, N-H) and aromaticity in the phenyl rings. The perfluorinated alkyl chain would likely confer significant hydrophobicity .Chemical Reactions Analysis

As a urea derivative, this compound might participate in reactions typical of ureas, such as hydrolysis. The perfluorinated alkyl chain could also undergo reactions typical of perfluorinated compounds .Physical And Chemical Properties Analysis

The compound’s properties would be expected to reflect its structural features: the polarity of the urea group, the aromaticity of the phenyl rings, and the hydrophobicity of the perfluorinated alkyl chain .科学研究应用

化学重排和转化

在有机化学领域,已经对涉及 N-苯基-N'-苯氧基脲的重排反应进行了研究。远藤、寺岛和首藤(1984 年)的一项研究发现,在三氟乙酸存在下,该化合物发生分子内重排,形成不同的联苯衍生物。该反应非常重要,因为它引入了一种涉及三个杂原子的新型芳香重排(远藤、寺岛和首藤,1984 年)。

生物学和药理学研究

N,N'-二芳基脲是一类与 N-苯基-N'-[2-(1,1,2,2,3,3,4,4,5,5,6,6,6-三癸氟己基)苯基]脲相关的化合物,已被确定为潜在的抗癌剂。Denoyelle 等人(2012 年)的一项研究强调了它们在抑制翻译起始中的作用,这是癌细胞增殖的关键机制。发现这些化合物可以激活 eIF2α 激酶血红素调节抑制剂,从而减少癌细胞生长(Denoyelle 等人,2012 年)。

合成和改性以增强生物活性

Purwanto 等人(2020 年)专注于修饰苯脲衍生物的结构,以增加它们的膜渗透性,从而获得更强的药理活性。合成的 N-(苯基氨基甲酰基)苯甲酰胺化合物对 HeLa 细胞系表现出更高的细胞毒性作用,表明它们作为抗癌候选药物的潜力(Purwanto、Siswandono、Hardjono 和 Triwidiandany,2020 年)。

农业应用

Ricci 和 Bertoletti(2009 年)讨论了尿素衍生物在农业中的应用。他们特别提到了某些尿素衍生物(例如 N-苯基-N'-(2-氯-4-吡啶基)脲)在植物形态发生研究中的细胞分裂素作用。已知这些化合物可以正向调节植物中的细胞分裂和分化(Ricci 和 Bertoletti,2009 年)。

化学性质和稳定性

Mohamed 和 El-Ghany(2017 年)的研究调查了邻苯二甲酰亚胺基苯基脲衍生物在聚(氯乙烯)中作为热稳定剂的用途。对这些衍生物的抗菌活性和稳定效率进行了评估,突出了尿素衍生物在材料科学中的潜在应用(Mohamed 和 El-Ghany,2017 年)。

安全和危害

未来方向

作用机制

Target of Action

The primary target of N-Phenyl-N’-[2-(tridecafluorohexyl)phenyl]urea is the human soluble epoxide hydrolase (sEH) . sEH is an enzyme involved in the metabolism of fatty acids and it plays a crucial role in biological processes such as inflammation and blood pressure regulation .

Mode of Action

N-Phenyl-N’-[2-(tridecafluorohexyl)phenyl]urea acts as an inhibitor of sEH . It binds to the active site of the enzyme, preventing it from catalyzing the hydrolysis of epoxides to their corresponding diols . This inhibition can lead to an accumulation of epoxides, which have anti-inflammatory and anti-hypertensive effects .

Biochemical Pathways

The inhibition of sEH affects the metabolism of epoxyeicosatrienoic acids (EETs) , a group of signaling molecules derived from arachidonic acid . Normally, sEH converts EETs into less active diols, but when sEH is inhibited by N-Phenyl-N’-[2-(tridecafluorohexyl)phenyl]urea, the levels of EETs increase . EETs are involved in various physiological processes, including vasodilation, angiogenesis, and protection of cells from injury .

Pharmacokinetics

The compound’sADME (Absorption, Distribution, Metabolism, and Excretion) properties would likely be influenced by its chemical structure, particularly its lipophilic 4-(trifluoromethoxy)phenyl fragment

属性

IUPAC Name |

1-phenyl-3-[2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)phenyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H11F13N2O/c20-14(21,15(22,23)16(24,25)17(26,27)18(28,29)19(30,31)32)11-8-4-5-9-12(11)34-13(35)33-10-6-2-1-3-7-10/h1-9H,(H2,33,34,35) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXRFFHCMLAVCDR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H11F13N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60896209 | |

| Record name | N-Phenyl-N'-[2-(tridecafluorohexyl)phenyl]urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60896209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

530.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-phenyl-N'-[2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)phenyl]urea | |

CAS RN |

288161-40-0 | |

| Record name | N-Phenyl-N'-[2-(tridecafluorohexyl)phenyl]urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60896209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[1-(3,4-difluorophenyl)-4-(4-methoxyanilino)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl]-4-methylpyridinium chloride](/img/structure/B3041339.png)

![5-{4-[3,5-bis(trifluoromethyl)benzoyl]piperazino}-4-chloro-2-phenylpyridazin-3(2H)-one](/img/structure/B3041340.png)

![2-[3,5-Di(trifluoromethyl)anilino]-3-methyl-4-(2-naphthyl)-1,3-thiazol-3-ium bromide](/img/structure/B3041344.png)

![N1-[3,5-di(trifluoromethyl)phenyl]-3-bromopropanamide](/img/structure/B3041350.png)

![3-Chloro-4-[(2,4-difluorobenzoyl)amino]benzene-1-sulphonyl fluoride](/img/structure/B3041357.png)

![3-Chloro-4-({[(2,6-dichlorobenzoyl)amino]carbonyl}amino)benzenesulphonyl fluoride](/img/structure/B3041359.png)

![4-({[(4-Chlorobenzoyl)amino]carbonyl}amino)-3-fluorobenzene-1-sulphonyl fluoride](/img/structure/B3041360.png)

![3-chloro-4-[(4-chlorobenzoyl)carbamoylamino]benzenesulfonyl Fluoride](/img/structure/B3041361.png)